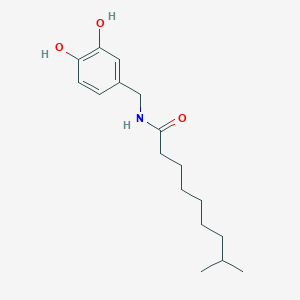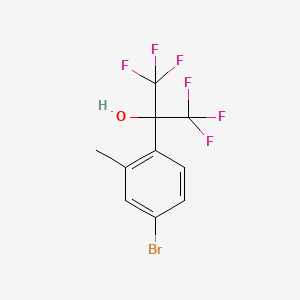
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with two hydroxyl groups at the 3 and 4 positions, linked to an 8-methylnonanamide chain. The presence of hydroxyl groups on the benzyl ring imparts significant reactivity, making it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 8-methylnonanoic acid.
Formation of Intermediate: The 3,4-dihydroxybenzaldehyde is first converted to 3,4-dihydroxybenzylamine through a reductive amination process.
Amide Bond Formation: The 3,4-dihydroxybenzylamine is then reacted with 8-methylnonanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxybenzyl alcohol
Substitution: Ethers or esters
Scientific Research Applications
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide can be compared with other similar compounds such as:
N-(3,4-Dihydroxybenzyl)-2,4-dihydroxybenzamide: Similar structure but with additional hydroxyl groups, leading to different reactivity and applications.
3,4-Dihydroxybenzylamine: Lacks the nonanamide chain, making it less hydrophobic and altering its biological activity.
8-Methylnonanoic Acid:
Properties
Molecular Formula |
C17H27NO3 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(3,4-dihydroxyphenyl)methyl]-8-methylnonanamide |
InChI |
InChI=1S/C17H27NO3/c1-13(2)7-5-3-4-6-8-17(21)18-12-14-9-10-15(19)16(20)11-14/h9-11,13,19-20H,3-8,12H2,1-2H3,(H,18,21) |
InChI Key |
CHVITUBMXXIZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)









![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)

